N,1-Bis(2-hydroxyethyl)-4-piperidinecarboxamide
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Overview
Description
N,1-Bis(2-hydroxyethyl)-4-piperidinecarboxamide is a chemical compound with a unique structure that includes a piperidine ring substituted with hydroxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Bis(2-hydroxyethyl)-4-piperidinecarboxamide typically involves the reaction of piperidine with ethylene oxide under controlled conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the ethylene oxide, resulting in the formation of the hydroxyethyl-substituted product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N,1-Bis(2-hydroxyethyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N,1-Bis(2-hydroxyethyl)-4-piperidinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which N,1-Bis(2-hydroxyethyl)-4-piperidinecarboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The piperidine ring can also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2-hydroxyethyl)ethylenediamine
- N,N’-Bis(2-hydroxyethyl)hexamethylenediamine
- N,N’-Bis(2-hydroxyethyl)cyclohexanediamine
Uniqueness
N,1-Bis(2-hydroxyethyl)-4-piperidinecarboxamide is unique due to its specific structure, which includes a piperidine ring and hydroxyethyl groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N,1-Bis(2-hydroxyethyl)-4-piperidinecarboxamide is a piperidine derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its role as a biochemical tool for studying various biological mechanisms.
This compound is synthesized through the nucleophilic substitution of piperidine with ethylene oxide. The reaction conditions are critical, involving controlled temperature and pressure to optimize yield and purity. The compound features a piperidine ring with two hydroxyethyl substituents, which contribute to its unique chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the hydrophobic piperidine ring can interact with protein pockets, modulating enzymatic functions and cellular responses.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways . For instance, studies on related piperidinone derivatives demonstrated selective cytotoxicity against various neoplastic cell lines while sparing normal cells .
Antioxidant Properties
This compound may also exhibit antioxidant activity. Compounds in this class have been shown to mitigate oxidative stress by reducing reactive oxygen species (ROS) levels and stabilizing mitochondrial functions. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a pivotal role .
Comparative Analysis
To understand the unique attributes of this compound, a comparison with similar compounds is beneficial.
Compound Name | Structure | Biological Activity |
---|---|---|
N,N’-Bis(2-hydroxyethyl)ethylenediamine | Structure | Antioxidant and enzyme inhibition |
N,N’-Bis(2-hydroxyethyl)hexamethylenediamine | Structure | Cytotoxicity against cancer cells |
N,N’-Bis(2-hydroxyethyl)cyclohexanediamine | Structure | Antimicrobial properties |
The structural differences among these compounds influence their specific biological activities and mechanisms of action.
Case Studies
Several case studies have investigated the biological effects of this compound:
- Study on Anticancer Effects : A study examined the cytotoxic effects of this compound on HL-60 leukemia cells. Results showed significant DNA fragmentation and activation of apoptotic pathways at varying concentrations (30-300 mg/kg), indicating its potential as an antineoplastic agent .
- Oxidative Stress Mitigation : In another study focusing on neuroprotective effects, derivatives similar to this compound were tested for their ability to protect SH-SY5Y neuronal cells from H₂O₂-induced oxidative damage. The results demonstrated that these compounds effectively reduced ROS levels and improved cell viability .
Properties
IUPAC Name |
N,1-bis(2-hydroxyethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c13-7-3-11-10(15)9-1-4-12(5-2-9)6-8-14/h9,13-14H,1-8H2,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWPWARCOQLMKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCO)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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